4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride
Description
4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride is a synthetic organic compound featuring a phenol core substituted with an allylamine-derived aminomethyl group. Its molecular structure includes a hydroxyl group (-OH) on the aromatic ring and a prop-2-en-1-yl (allyl) group attached via a methylene bridge to the nitrogen atom, forming a hydrochloride salt. This structure suggests moderate polarity, with hydrogen-bonding capacity from the phenol group and ionic character from the hydrochloride salt.
Properties
IUPAC Name |
4-[(prop-2-enylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-7-11-8-9-3-5-10(12)6-4-9;/h2-6,11-12H,1,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWJGRCFXUHIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33597-19-2 | |
| Record name | Phenol, 4-[(2-propen-1-ylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33597-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with prop-2-en-1-ylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired aminomethylphenol. The hydrochloride salt is then formed by treating the aminomethylphenol with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine intermediate can be reduced to form the aminomethyl group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminomethylphenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the aminomethyl group can participate in various biochemical reactions. The prop-2-en-1-yl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with the target molecule, enabling comparative analysis of physicochemical and functional properties:
*Estimated based on analogous compounds.
Key Comparisons:
Core Aromatic Substitution: The target compound and 2-ethoxy analog (CAS 1240578-72-6) both feature a para-substituted phenol. However, the ethoxy group in the latter replaces the hydroxyl, increasing lipophilicity (logP) and reducing hydrogen-bonding capacity .
The methylallylamino group in the ester derivative (CAS 298-59-9) adds steric bulk, which may hinder intermolecular interactions or enzyme binding .
Salt Form and Solubility :
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns, critical for crystal packing and solubility, differ significantly:
- The target compound’s phenol -OH can act as both donor and acceptor, forming robust intermolecular networks, as described in graph set analysis ().
- Piperidine-containing analogs (e.g., 4-(prop-2-en-1-yl)piperidin-4-ol HCl) may exhibit intramolecular hydrogen bonds within the ring, altering solubility and melting points .
Pharmacological and Industrial Relevance
- Ester Derivatives : The methyl ester in CAS 298-59-9 () may serve as a prodrug, with ester hydrolysis enabling active metabolite release.
- Ethoxy Substitution : Increased lipophilicity in the ethoxy analog (CAS 1240578-72-6) could enhance blood-brain barrier penetration, relevant in CNS drug design .
Research Findings and Data Gaps
- Crystallography : Tools like SHELX () and ORTEP-III () are widely used for structural determination, but crystal data for the target compound are absent in the evidence.
Biological Activity
4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride, also known as 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and antioxidant properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H15ClN2O2, with a molecular weight of approximately 232.7 g/mol. The compound features a methoxy group and an allylamine derivative, which are critical for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various strains. For instance, it was tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 μg/mL |
| Bacillus subtilis | 250 μg/mL |
| Pseudomonas aeruginosa | 500 μg/mL |
These findings indicate that the compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity. It was evaluated against common fungal strains such as Candida albicans and Fusarium oxysporum.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 µM |
| Fusarium oxysporum | 56.74 µM |
The compound demonstrated effective inhibition of fungal growth, suggesting its potential as an antifungal agent in therapeutic applications .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH radical scavenging assays. The results indicate that it possesses significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 6.12 |
This antioxidant activity is attributed to the presence of electron-donating substituents in the phenolic structure, which enhance its ability to stabilize free radicals .
The biological activities of this compound are believed to stem from its ability to interact with various biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
- Antifungal Mechanism : It likely inhibits fungal cell membrane integrity or impairs ergosterol biosynthesis.
- Antioxidant Mechanism : The compound scavenges free radicals through hydrogen atom transfer and single electron transfer mechanisms, thereby protecting cellular components from oxidative damage .
Case Studies
A study conducted on the antibacterial efficacy of related compounds revealed that derivatives similar to this compound exhibited varying degrees of activity against resistant bacterial strains. These findings underscore the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the validated synthetic routes for 4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride, and how can purity be optimized?
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a Pd/C-catalyzed hydrogenation reaction under 40 psi H₂ in ethanol effectively reduces intermediates, as demonstrated in analogous syntheses of phenolic derivatives . Post-synthesis, purification via silica gel column chromatography (eluent: ethyl acetate/hexane) removes unreacted starting materials. Acidic workup with HCl in ethyl acetate yields the hydrochloride salt. Purity optimization requires rigorous characterization by NMR (e.g., ¹H/¹³C chemical shifts for the allylamino and phenol moieties) and mass spectrometry (ESI-MS or EI-MS for molecular ion verification) .
Q. How is the crystal structure of this compound determined, and what software is recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, leveraging direct methods for phase determination . ORTEP-3 or Mercury software can visualize hydrogen-bonding networks and molecular packing . Key metrics include R-factors (<5%), bond length/angle deviations, and thermal displacement parameters.
Q. What spectroscopic techniques confirm the identity of this compound?
- NMR : ¹H NMR should show peaks for the phenol -OH (~5 ppm, broad), allylamino -CH₂-NH- (δ 2.8–3.2 ppm), and aromatic protons (δ 6.7–7.2 ppm). ¹³C NMR confirms the quaternary phenol carbon (~155 ppm) and allyl carbons (~115–135 ppm) .
- FT-IR : Look for O-H stretching (3200–3600 cm⁻¹), C-N stretching (1250–1350 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
- MS : ESI-MS in positive mode should display [M+H]⁺ or [M+Na]⁺ ions matching the molecular weight (calculated: C₁₀H₁₅ClNO; exact mass: 200.08) .
Advanced Research Questions
Q. How can contradictory NMR data arising from dynamic processes (e.g., tautomerism) be resolved?
Dynamic NMR (DNMR) or variable-temperature (VT) NMR experiments are critical. For example, if the allylamino group exhibits restricted rotation, coalescence temperatures can be measured to calculate activation energy (ΔG‡) using the Eyring equation. Deuterated solvents (e.g., DMSO-d₆) enhance signal resolution at high temperatures .
Q. What strategies mitigate challenges in crystallizing this hydrochloride salt?
Hydrochloride salts often form hydrates or solvates. Use solvent screening (e.g., ethanol/water mixtures) to favor anhydrous forms. Slow evaporation at controlled humidity (e.g., 40% RH) minimizes hydrate formation. If polymorphism is observed, compare powder X-ray diffraction (PXRD) patterns with SC-XRD data to identify crystalline phases .
Q. How do hydrogen-bonding patterns influence the compound’s stability and solubility?
Graph set analysis (e.g., Etter’s rules) identifies robust motifs like N–H···Cl⁻ (from the hydrochloride) and O–H···N (phenol to amine). These interactions stabilize the crystal lattice but reduce aqueous solubility. Computational tools (e.g., Gaussian for DFT calculations) predict solvation free energy (ΔG_solv) to guide co-solvent selection (e.g., PEG 3000 enhances solubility via hydrophobic interactions) .
Q. What analytical methods resolve impurities introduced during scale-up synthesis?
- HPLC-DAD/MS : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to separate impurities. MS fragmentation identifies byproducts (e.g., incomplete deprotection of intermediates) .
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) with deviations <0.4% from theoretical values .
Methodological Considerations Table
Data Contradiction Analysis Example
If HPLC shows a 95% pure sample but elemental analysis indicates Cl⁻ deficiency:
Confirm HCl counterion stoichiometry via argentometric titration.
Check for hygroscopicity (e.g., TGA analysis for water content).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
